Ethyl 3-oxothiomorpholine-2-carboxylate
Description
Properties
Molecular Formula |
C7H11NO3S |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
ethyl 3-oxothiomorpholine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3S/c1-2-11-7(10)5-6(9)8-3-4-12-5/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
GLZNOYLLGLZTOM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=O)NCCS1 |
Canonical SMILES |
CCOC(=O)C1C(=O)NCCS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-Oxothiomorpholine-2-Carboxylate
The methyl ester analog (CAS 1795304-62-9) shares the thiomorpholine core but differs in the ester alkyl group (methyl vs. ethyl). Key properties include:
- Molecular Formula: C₆H₉NO₃S
- Molecular Weight : 175.21 g/mol
Ethyl 3-((2-Chlorophenyl)Amino)-5-Methyl-2,4-Thiazolecarboxylate
This thiazole-based compound (CAS 440107-93-7) diverges in core structure but shares ester and sulfur functionalities:
- Molecular Formula : C₁₃H₁₃ClN₂O₂S
- Molecular Weight : 296.77 g/mol
- Density : 1.344 g/cm³ (predicted)
- Melting Point : 145–146°C
- Boiling Point : 410.8°C (predicted)
Ethyl Furoquinoline Carboxylate Derivatives
The compound in (e.g., ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate) features a fused quinoline-furan core. While structurally distinct, its ethyl carboxylate group and trifluoromethyl substituent suggest applications in pharmaceuticals or agrochemicals, leveraging electron-withdrawing effects for enhanced reactivity .
Comparative Analysis Table
| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted Applications |
|---|---|---|---|---|---|
| This compound | Thiomorpholine | C₇H₁₁NO₃S* | ~189.24* | Ethyl ester, oxo, thio | Drug intermediates, bioactivity |
| Mthis compound | Thiomorpholine | C₆H₉NO₃S | 175.21 | Methyl ester, oxo, thio | Similar to ethyl analog |
| Ethyl thiazolecarboxylate derivative | Thiazole | C₁₃H₁₃ClN₂O₂S | 296.77 | Chlorophenyl, thiazole | Antimicrobial agents |
| Ethyl furoquinoline carboxylate | Furoquinoline | C₁₉H₁₈F₃NO₅ | 409.35 | Trifluoromethyl, quinoline | Agrochemicals, ligands |
*Estimated based on methyl analog data.
Key Research Findings
- Structural Impact on Properties: The thiomorpholine core (vs. thiazole or quinoline) reduces molecular weight and complexity, favoring synthetic accessibility . Ethyl esters generally exhibit higher lipophilicity than methyl analogs, influencing bioavailability and hydrolysis rates .
- Trifluoromethyl groups (as in ) improve metabolic stability and binding affinity in drug design .
Preparation Methods
Cyclocondensation of Mercaptoamines with Ketoesters
The cyclocondensation of mercaptoamines with ketoesters represents a direct route to construct the thiomorpholine core. For instance, reacting 2-mercaptoethylamine (1 ) with ethyl 3-oxobutanoate (2 ) under acidic conditions facilitates nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the thiomorpholine ring.
Reaction Conditions :
- Solvent: Ethanol or methanol under reflux (78–90 °C)
- Catalyst: Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)
- Time: 6–12 hours
- Yield: 60–75%
The ester group at position 2 is incorporated via the ketoester starting material, eliminating the need for post-cyclization esterification. This method is advantageous for its simplicity but requires precise stoichiometry to avoid side products such as dimeric species or over-oxidized derivatives.
Multicomponent Reactions (MCRs) Involving Ketoacids and Thiols
Multicomponent reactions offer a one-pot approach to assemble the thiomorpholine skeleton. A Ugi-type reaction involving a ketoacid (e.g., 3-oxopropanoic acid), a thiol (e.g., ethanedithiol), an amine (e.g., glycine ethyl ester), and an isocyanide can yield functionalized thiomorpholines.
Representative Protocol :
- Combine 3-oxopropanoic acid (3 ), ethanedithiol (4 ), glycine ethyl ester (5 ), and tert-butyl isocyanide (6 ) in methanol.
- Stir at room temperature for 24 hours.
- Acidify with HCl and extract with ethyl acetate.
- Purify via column chromatography (hexane/ethyl acetate, 3:1).
Key Advantages :
This method is limited by the availability of specialized isocyanides and potential side reactions during acidification.
Oxidation of Thiomorpholine Derivatives
Post-cyclization oxidation introduces the 3-oxo group. For example, thiomorpholine-3-carboxylate (7 ) can be oxidized using Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4) in acetone.
Optimized Oxidation Protocol :
- Substrate: Ethyl thiomorpholine-3-carboxylate (7 )
- Oxidizing Agent: KMnO4 (2 equivalents)
- Solvent: Acetone/water (4:1)
- Temperature: 0–5 °C (to prevent over-oxidation)
- Yield: 65–80%
Challenges :
- Over-oxidation to sulfones or sulfoxides
- pH sensitivity (maintain neutral to slightly acidic conditions)
Esterification of 3-Oxothiomorpholine-2-Carboxylic Acid
If the carboxylic acid precursor is accessible, esterification with ethanol provides a straightforward route. Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or ethyl chloroformate are employed to activate the carboxyl group.
Procedure :
- Dissolve 3-oxothiomorpholine-2-carboxylic acid (8 ) in dry dichloromethane.
- Add DCC (1.1 equivalents) and dimethylaminopyridine (DMAP, catalytic).
- Introduce ethanol (5 equivalents) and stir at room temperature for 12 hours.
- Filter and concentrate to isolate the ester.
Yield : 70–90%
Purity : >95% (by HPLC)
This method is highly efficient but requires anhydrous conditions and purified starting materials.
Alternative Routes via Ring-Opening of Cyclic Sulfides
Ring-opening of tetrahydrothiophene derivatives followed by functionalization offers an unconventional pathway. For example, ethyl 4-oxotetrahydrothiophene-3-carboxylate (9 ) undergoes ammonolysis to open the ring, followed by re-cyclization with a diketone to form the thiomorpholine framework.
Steps :
- Treat 9 with aqueous ammonia to yield a diamine intermediate.
- React with ethyl 3-oxoglutarate (10 ) in refluxing toluene.
- Acidify and extract with ethyl acetate.
Yield : 50–60%
Limitations :
- Multi-step synthesis reduces overall efficiency
- Competing side reactions during ammonolysis
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times. For instance, cyclocondensation of mercaptoamines and ketoesters under microwave conditions (100–150 W, 100–120 °C) completes in 10–30 minutes, improving yields to 80–90%.
Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | 6–12 h | Moderate | High |
| Multicomponent Reactions | 70–85 | 24 h | High | Moderate |
| Oxidation | 65–80 | 4–6 h | Low | High |
| Esterification | 70–90 | 12 h | Low | High |
| Microwave-Assisted | 80–90 | 0.5–1 h | Moderate | Moderate |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 3-oxothiomorpholine-2-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst). For thiomorpholine derivatives, cyclocondensation of ethyl glycinate derivatives with thiolactams under reflux in aprotic solvents (e.g., THF) is common. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate). Purity validation should use NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Assign <sup>1</sup>H and <sup>13</sup>C signals to confirm the thiomorpholine ring, ester group, and carbonyl moieties.
- IR Spectroscopy : Identify C=O (1650–1750 cm<sup>−1</sup>) and C-S (600–700 cm<sup>−1</sup>) stretches.
- Mass Spectrometry : Use HRMS to verify molecular formula (e.g., C7H11NO3S).
Cross-reference data with analogous compounds like Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline derivatives .
Q. How should researchers handle safety and stability considerations for this compound?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N2 or Ar) at −20°C to prevent hydrolysis of the ester group.
- Hazard Assessment : Review GHS classifications for structurally similar esters (e.g., Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate) to infer reactivity and toxicity .
- Waste Disposal : Follow institutional protocols for organic solvents and sulfur-containing compounds.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation in a 1:1 ethanol/dichloromethane mixture. Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters. Compare bond lengths (e.g., C-S vs. C-O) and torsion angles with computational models (DFT) .
- Data Interpretation : Address discrepancies (e.g., puckered vs. planar thiomorpholine rings) using Hirshfeld surface analysis to assess intermolecular interactions .
Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometries at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites.
- Transition State Analysis : Locate TSs using QST2/QST3 methods and validate with intrinsic reaction coordinate (IRC) calculations. Compare activation energies for ester vs. thiomorpholine ring reactivity .
Q. How can researchers design experiments to analyze the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Vitro Assays :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS.
- ADME Prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP), bioavailability, and CYP450 interactions. Validate with in vivo studies in rodent models .
Data Analysis & Contradiction Resolution
Q. How should conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments (e.g., 25°C to −60°C) to detect dynamic processes (e.g., ring puckering) causing signal broadening.
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. Compare with data from analogs like Ethyl 2-oxo-6-phenyl-4-anilinocyclohexene carboxylates .
- Statistical Validation : Apply principal component analysis (PCA) to cluster spectral data and identify outliers .
Q. What statistical methods are appropriate for comparing the bioactivity of this compound analogs?
- Methodological Answer :
- Dose-Response Analysis : Fit data to Hill equations using GraphPad Prism. Report IC50/EC50 values with 95% confidence intervals.
- ANOVA : Compare means across analogs (e.g., thiomorpholine vs. morpholine derivatives) with post-hoc Tukey tests.
- Machine Learning : Train random forest models on molecular descriptors (e.g., topological polar surface area) to predict activity cliffs .
Ethical & Reporting Standards
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Detailed Protocols : Document stoichiometry, reaction times, and purification steps using standards from IUPAC or ACS guidelines.
- Data Deposition : Share crystallographic data (CIF files) in the Cambridge Structural Database and spectral data in PubChem .
- Peer Review : Adhere to ethical reporting practices by citing prior work (e.g., SHELX refinements) and avoiding selective data presentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
